molecular formula C8H10INO B2803736 3-Iodo-2,5,6-trimethylpyridin-4-ol CAS No. 1956366-70-3

3-Iodo-2,5,6-trimethylpyridin-4-ol

Cat. No.: B2803736
CAS No.: 1956366-70-3
M. Wt: 263.078
InChI Key: UGOHZDPLIOMDBJ-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethylpyridin-4-ol is a heterocyclic compound characterized by a pyridine (B92270) ring substituted with three methyl groups, a hydroxyl group, and an iodine atom. Its chemical structure, particularly the presence of the reactive iodine atom and the versatile pyridinol core, places it at the intersection of several key areas in organic chemistry. While specific research on this exact molecule is limited, its constituent parts suggest its potential as a valuable intermediate in the synthesis of more complex molecules. The compound's CAS number is 1956366-70-3, and its molecular formula is C8H10INO. chemicalbook.comaablocks.com

Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the known properties of the compound.

PropertyValueSource
CAS Number 1956366-70-3 chemicalbook.comaablocks.com
Molecular Formula C8H10INO aablocks.comchemuniverse.com
Molecular Weight 263.07 g/mol chemuniverse.com
MDL Number MFCD29917124 aablocks.comchemuniverse.com
Purity Typically ≥95% chemuniverse.com

Properties

IUPAC Name

3-iodo-2,5,6-trimethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHZDPLIOMDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C(C1=O)I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and understanding the electronic environment of a compound.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Connectivity and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for determining the precise connectivity of atoms and the conformational arrangement of the molecule in solution. These techniques provide detailed information about the chemical environment of each proton and carbon atom. For 3-Iodo-2,5,6-trimethylpyridin-4-ol, specific chemical shifts (δ), coupling constants (J), and through-space correlations from techniques like NOESY would be required to map out the exact spatial arrangement of the methyl groups and the iodo-substituent on the pyridin-4-ol core. At present, no such experimental NMR data has been found in the public domain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. Analysis of the fragmentation pattern would reveal characteristic losses of moieties such as the iodine atom or methyl groups, further corroborating the proposed structure. However, published mass spectra or detailed fragmentation analyses for this specific compound are not available.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom, which govern the crystal packing. nih.gov A search of crystallographic databases did not yield any crystal structure data for this compound.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the vibrational modes of the bonds within a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-N and C=C stretching vibrations of the pyridine (B92270) ring, C-H stretching and bending of the methyl groups, and a low-frequency band corresponding to the C-I stretch. A comparative analysis of both techniques could offer a more complete vibrational profile. Unfortunately, no experimental FT-IR or Raman spectra for this compound have been reported in the searched literature.

Theoretical and Computational Chemistry Approaches to 3 Iodo 2,5,6 Trimethylpyridin 4 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Mechanistic Probing and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is particularly well-suited for studying substituted pyridine (B92270) systems. By solving the Kohn-Sham equations, DFT can model the electron density of 3-Iodo-2,5,6-trimethylpyridin-4-ol to determine its ground-state energy, optimized geometric structure (bond lengths and angles), and the energetic pathways of potential reactions. mdpi.com

For this specific compound, DFT calculations would be crucial for:

Structural Optimization: Determining the most stable three-dimensional arrangement of the atoms, considering the steric hindrance from the methyl groups and the electronic influence of the iodo and hydroxyl substituents.

Vibrational Analysis: Calculating the infrared and Raman spectra to complement experimental characterization.

Mechanistic Insights: Probing the mechanisms of reactions in which the compound might participate. For instance, in cross-coupling reactions, DFT could elucidate the energetics of oxidative addition and reductive elimination steps.

Electronic Properties: Calculating properties such as dipole moment and polarizability, which are fundamental to understanding its interaction with other molecules and external fields.

Studies on similar halogenated pyridines and other complex organic molecules demonstrate that DFT methods, such as B3LYP, are reliable for predicting these properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be concentrated on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons (electrophilicity). The LUMO is expected to have significant contributions from the carbon atom bonded to the iodine and other positions on the pyridine ring, influenced by the electron-withdrawing nature of the iodine and nitrogen atoms. chemrxiv.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily polarized and thus more reactive. researchgate.net

The substituents on the pyridine ring modulate the FMO energies. The electron-donating methyl and hydroxyl groups will raise the HOMO energy, making the molecule a better electron donor. Conversely, the electronegative iodine and the ring nitrogen will lower the LUMO energy, making it a better electron acceptor. researchgate.netwuxiapptec.com FMO analysis, typically performed using data from DFT calculations, provides a quantitative framework for predicting how and where this molecule will react.

Table 1: Illustrative Frontier Molecular Orbital Data

This table presents hypothetical data that could be obtained from a DFT calculation on this compound to illustrate the application of FMO analysis.

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.50Nucleophilic character; site of oxidation
LUMO Energy-1.80Electrophilic character; site of reduction/nucleophilic attack
HOMO-LUMO Gap4.70Indicates moderate chemical reactivity and stability

Conformational Analysis and Tautomeric Equilibrium Studies

The structure of this compound presents two key areas for conformational and tautomeric study: the rotation of the methyl groups and the potential for proton migration from the hydroxyl group.

The compound can exist in at least two tautomeric forms: the pyridin-4-ol form and the pyridin-4(1H)-one form. This is a well-known phenomenon in 4-hydroxypyridines.

Computational methods, especially DFT, are highly effective for studying these equilibria. researchgate.net By calculating the total electronic energies of each tautomer, it is possible to predict their relative stabilities. The calculations can be performed for the molecule in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for environmental effects. nih.gov Factors like solvent polarity and the capacity for hydrogen bonding can significantly influence which tautomer is favored. For instance, polar solvents may preferentially stabilize the more polar pyridin-4(1H)-one tautomer.

Table 2: Hypothetical Tautomeric Equilibrium Data

This table shows illustrative results from a DFT calculation comparing the relative energies of the two main tautomers of this compound.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Predicted Dominant Form
This compound0.00 (Reference)1.20Favored in gas phase
3-Iodo-2,5,6-trimethyl-1H-pyridin-4-one1.500.00 (Reference)Favored in aqueous solution

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. encyclopedia.pubmdpi.com For this compound, the most significant of these is halogen bonding.

A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on another molecule. umich.edu This electrophilic region, known as a σ-hole , arises from the anisotropic distribution of electron density around the covalently bonded halogen. beilstein-journals.orgnih.gov

In this compound, the iodine atom is attached to a carbon of the pyridine ring. The electron-withdrawing character of the ring enhances the positivity of the σ-hole on the iodine, making it a potent halogen bond donor. Computational analyses are essential to quantify this phenomenon:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, allowing for the identification and quantification of the σ-hole. umich.edu

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find and characterize bond critical points, providing evidence for and quantifying the strength of non-covalent interactions.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of space involved in non-covalent interactions, distinguishing between attractive (like hydrogen and halogen bonds) and repulsive forces. wikipedia.org

Studies on related N-alkyl-3-halogenopyridinium salts have shown that iodine atoms attached to the pyridine ring are effective halogen bond donors. mdpi.com Similar computational analyses on this compound would allow for the prediction of its ability to form stable complexes with various halogen bond acceptors, influencing its crystal structure and interactions with biological macromolecules.

Q & A

Q. Q1: What are the common synthetic routes for preparing 3-Iodo-2,5,6-trimethylpyridin-4-ol, and what are their efficiency metrics?

Methodological Answer: The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. For example, iodination of 2,5,6-trimethylpyridin-4-ol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or HOAc) is a standard approach . Yields vary depending on reaction time and temperature, with optimized conditions (e.g., 60°C for 6 hours) achieving ~70–80% purity. Side products often include di-iodinated derivatives, requiring chromatographic purification .

Q. Q2: How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS monitoring can identify degradation products like de-iodinated pyridines or hydroxylation byproducts . Evidence suggests that storage in amber vials under inert gas (N2/Ar) at −20°C minimizes decomposition .

Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To verify methyl group positions (δ 2.2–2.5 ppm for CH3) and hydroxyl proton (δ 5.8–6.2 ppm, broad) .
  • IR Spectroscopy : Confirms O-H stretch (~3200 cm⁻¹) and C-I bond (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ expected at m/z 294.98 (calculated for C8H10INO3) .

Advanced Research Questions

Q. Q4: What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

Methodological Answer: Regioselectivity arises from electron-donating methyl groups at positions 2,5,6, which activate the pyridine ring for electrophilic substitution. Computational studies (DFT) suggest the C3 position is favored due to lower activation energy compared to C4, as steric hindrance from adjacent methyl groups directs iodination . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further clarify this selectivity .

Q. Q5: How can this compound be utilized in cross-coupling reactions for drug discovery applications?

Methodological Answer: The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/Na2CO3 in dioxane/water (100°C, 12 hours) to yield biaryl derivatives .
  • Buchwald-Hartwig Amination : Couple with primary amines (e.g., benzylamine) using Pd2(dba)3/Xantphos to introduce amino groups .
    These products are precursors for kinase inhibitors or antimicrobial agents, as demonstrated in related pyridine systems .

Q. Q6: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, compound purity). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and purity thresholds (>95% by HPLC) .
  • Meta-Analysis : Compare data across studies using tools like principal component analysis (PCA) to identify outliers .
  • Mechanistic Profiling : Validate targets via siRNA knockdown or CRISPR-Cas9 to confirm on-/off-target effects .

Methodological Design & Data Analysis

Q. Q7: How should researchers design experiments to optimize the synthesis of this compound derivatives for scale-up?

Methodological Answer: Use a factorial design (e.g., 23 DOE) varying iodine source (NIS vs. ICl), solvent (HOAc vs. DMF), and temperature (40–80°C). Monitor reaction progress via TLC/GC-MS and optimize for:

  • Yield : Maximize using response surface methodology (RSM).
  • Purity : Minimize side products with quenching agents (e.g., Na2S2O3) .
    Scale-up challenges (e.g., exothermicity) require adiabatic calorimetry to ensure safety .

Q. Q8: What computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
  • Machine Learning (ML) : Train models on existing pyridine iodination datasets to forecast optimal conditions .

Safety & Handling

Q. Q9: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Potential iodine release requires fume hood use and PPE (gloves, goggles).
  • Storage : Keep in sealed containers with desiccants (silica gel) to prevent hydrolysis .
  • Waste Disposal : Neutralize with 10% NaHSO3 before disposal to reduce iodine toxicity .

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